molecular formula C16H11NO B12822721 4-(Isoquinolin-1-yl)benzaldehyde

4-(Isoquinolin-1-yl)benzaldehyde

Cat. No.: B12822721
M. Wt: 233.26 g/mol
InChI Key: LPODHJTYPSMEIZ-UHFFFAOYSA-N
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Description

4-(Isoquinolin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to an isoquinoline ring. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoquinolin-1-yl)benzaldehyde typically involves the following steps:

    Starting Materials: Isoquinoline and 4-formylbenzoic acid are commonly used starting materials.

    Condensation Reaction: The isoquinoline is reacted with 4-formylbenzoic acid under acidic or basic conditions to form the desired product. A common method involves using a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Isoquinolin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-(Isoquinolin-1-yl)benzoic acid.

    Reduction: 4-(Isoquinolin-1-yl)benzyl alcohol.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

4-(Isoquinolin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Isoquinolin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The isoquinoline ring can interact with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

    4-(Quinolin-1-yl)benzaldehyde: Similar structure but with a quinoline ring instead of an isoquinoline ring.

    4-(Isoquinolin-1-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of a benzaldehyde group.

    4-(Isoquinolin-1-yl)benzoic acid: Oxidized form of 4-(Isoquinolin-1-yl)benzaldehyde.

Uniqueness

This compound is unique due to its specific combination of an isoquinoline ring and a benzaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

4-isoquinolin-1-ylbenzaldehyde

InChI

InChI=1S/C16H11NO/c18-11-12-5-7-14(8-6-12)16-15-4-2-1-3-13(15)9-10-17-16/h1-11H

InChI Key

LPODHJTYPSMEIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)C=O

Origin of Product

United States

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